Lipophilicity Comparison: 2,4-Bis(trifluoromethyl)phenol vs. Mono-CF₃ and 3,5-Bis-CF₃ Analogs
2,4-Bis(trifluoromethyl)phenol exhibits a calculated XLogP3 value of 3.7, which is significantly higher than mono-trifluoromethyl analogs (e.g., 4-(trifluoromethyl)phenol with LogP = 2.41–2.55) and comparable to the 3,5-bis-CF₃ isomer (LogP = 3.43–4.70). This enhanced lipophilicity is directly attributable to the presence of two highly hydrophobic CF₃ groups and is predictive of improved membrane permeability and metabolic stability in drug discovery contexts [1][2].
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenol: LogP = 2.41–2.55; 3,5-Bis(trifluoromethyl)phenol: LogP = 3.43–4.70 |
| Quantified Difference | ΔLogP ≈ 1.2–1.3 higher than mono-CF₃; similar to 3,5-bis-CF₃ |
| Conditions | Calculated values (XLogP3 algorithm; experimental LogP from multiple sources) |
Why This Matters
Lipophilicity is a critical determinant of oral bioavailability and CNS penetration; selecting the correct CF₃ substitution pattern ensures the desired pharmacokinetic profile in lead optimization programs.
- [1] PubChem Compound Summary for CID 19049902, 2,4-Bis(trifluoromethyl)phenol. U.S. National Library of Medicine, 2026. View Source
- [2] Building Block. 4-(Trifluoromethyl)phenol (CAS 402-45-9). Technical Datasheet, 2026. View Source
